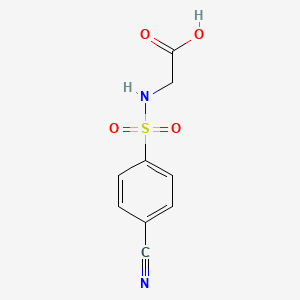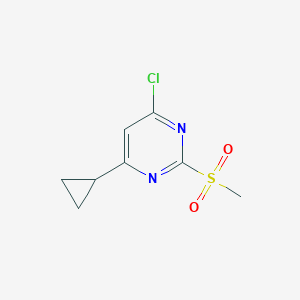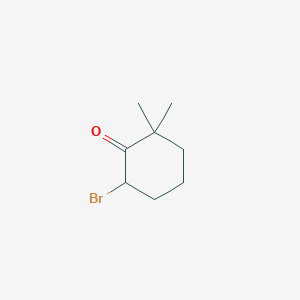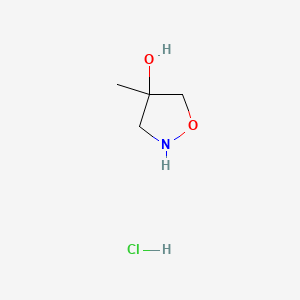![molecular formula C13H14O2 B3381139 ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate CAS No. 21779-31-7](/img/structure/B3381139.png)
ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of ethyl indenylideneacetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo various reactions with other compounds. The compound is known to undergo various reactions, such as nucleophilic addition and elimination reactions, which can lead to the formation of different products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl indenylideneacetate are not well studied, but it is believed to have low toxicity and minimal effect on living organisms. The compound is mainly used in scientific research and is not intended for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl indenylideneacetate has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it can be used as a starting material in the preparation of other indenylideneacetates. The compound is also stable under normal laboratory conditions and has a long shelf life.
However, there are also limitations to the use of ethyl indenylideneacetate in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is highly reactive and can undergo various reactions, which can make it difficult to control the reaction conditions and obtain consistent results.
Direcciones Futuras
There are several future directions for research on ethyl indenylideneacetate. One area of research could be the development of new synthesis methods or modifications of existing methods to improve the yield and purity of the compound. Another area of research could be the study of the mechanism of action of ethyl indenylideneacetate and its reactions with other compounds. Additionally, research could be conducted on the potential applications of ethyl indenylideneacetate in various fields, such as materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethyl indenylideneacetate has various applications in scientific research, particularly in the field of organic chemistry. The compound is commonly used as a reagent in the synthesis of organic compounds, such as in the preparation of indenylideneacetates and other related compounds. It is also used as a starting material in the preparation of other indenylideneacetates, which have various applications in organic synthesis.
Propiedades
IUPAC Name |
ethyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWQDMTJGWQFM-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B3381061.png)












